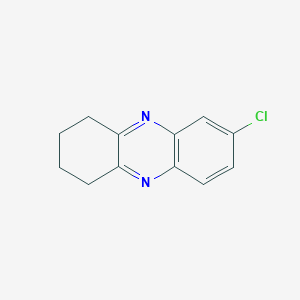
7-Chloro-1,2,3,4-tetrahydrophenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1,2,3,4-tetrahydrophenazine is a chemical compound belonging to the phenazine family. Phenazines are known for their diverse range of biological properties, including antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotective activities . The molecular formula of this compound is C12H11ClN2, and it is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenazines, including 7-Chloro-1,2,3,4-tetrahydrophenazine, can be achieved through several methods. Common synthetic routes include:
Wohl–Aue Method: This involves the condensation of 1,2-diaminobenzenes with 2C-units.
Beirut Method: This method utilizes oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Reductive Cyclization: This involves the reduction of diphenylamines.
Pd-Catalyzed N-Arylation: This method uses palladium catalysts to facilitate the N-arylation process.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The process is designed to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1,2,3,4-tetrahydrophenazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are typical substitution reactions involving reagents like chlorine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Phenazine oxides.
Reduction: Reduced phenazine derivatives.
Substitution: Halogenated or nitrated phenazine compounds.
Scientific Research Applications
7-Chloro-1,2,3,4-tetrahydrophenazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-1,2,3,4-tetrahydrophenazine involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets bacterial cell walls and DNA, disrupting their function.
Pathways Involved: The compound interferes with oxidative phosphorylation and DNA replication in microbial cells.
Comparison with Similar Compounds
Phenazine: The parent compound with similar biological activities.
Clofazimine: A phenazine derivative used as an antituberculosis agent.
Pyocyanin: A natural phenazine with antimicrobial properties.
Uniqueness: 7-Chloro-1,2,3,4-tetrahydrophenazine is unique due to its specific chlorine substitution, which enhances its biological activity and makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
6940-10-9 |
|---|---|
Molecular Formula |
C12H11ClN2 |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
7-chloro-1,2,3,4-tetrahydrophenazine |
InChI |
InChI=1S/C12H11ClN2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h5-7H,1-4H2 |
InChI Key |
FEPWFRWBKRUING-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)Cl)N=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


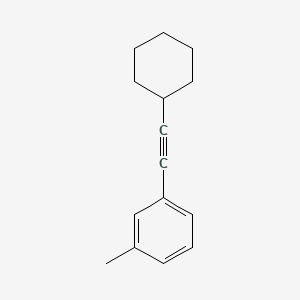
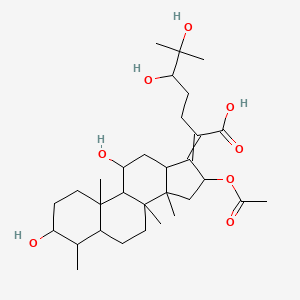
![4-Methoxy-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14116494.png)
![sodium (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo-phenoxy)-3,5-diiodo-phenyl]propanoate;L-Thyroxine sodium](/img/structure/B14116507.png)
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116510.png)
![(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime](/img/structure/B14116511.png)

![rel-2,2,2-trifluoro-N-[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B14116516.png)
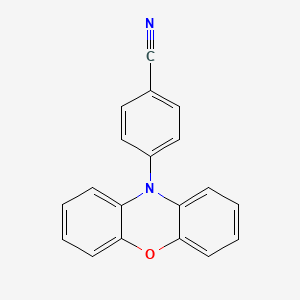
![3-[4-(Propan-2-ylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B14116525.png)
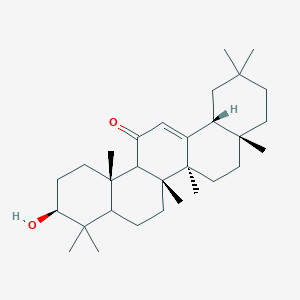
![Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]-](/img/structure/B14116544.png)
![bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone](/img/structure/B14116558.png)
![ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116561.png)
